

Comprehensive Spectroscopic Characterization of 2-Cyclopropylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Cyclopropylmorpholine

CAS No.: 1063734-79-1

Cat. No.: B1424871

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Executive Summary

This technical guide provides an in-depth spectroscopic analysis of **2-Cyclopropylmorpholine** (CAS: 1063734-79-1), a critical pharmacophore in modern drug discovery. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability and potency, while the morpholine ring enhances water solubility. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for the rigorous identification and quality control of this intermediate.

Chemical Identity & Physicochemical Context[1][2] [3][4][5][6][7][8][9]

Property	Data
IUPAC Name	2-Cyclopropylmorpholine
CAS Number	1063734-79-1 (Free Base) / 2044705-23-7 (HCl Salt)
Molecular Formula	C ₇ H ₁₃ NO
Molecular Weight	127.19 g/mol
Stereochemistry	Contains one chiral center at C2. Typically supplied as a racemate.
Physical State	Colorless to pale yellow liquid (Free Base); White solid (HCl salt).

Mass Spectrometry (MS) Analysis[7][10]

Mass spectrometry is the primary tool for confirming molecular weight and analyzing structural connectivity. For **2-Cyclopropylmorpholine**, two ionization modes are relevant: Electrospray Ionization (ESI) for intact mass confirmation and Electron Impact (EI) for structural elucidation via fragmentation.

ESI-MS (Soft Ionization)

- Primary Signal: The protonated molecular ion

is the dominant species.
- Expected m/z: 128.2 Da.
- Adducts: Common adducts include

(150.2 Da) and

(166.2 Da), particularly if glass or buffers are involved in sample prep.

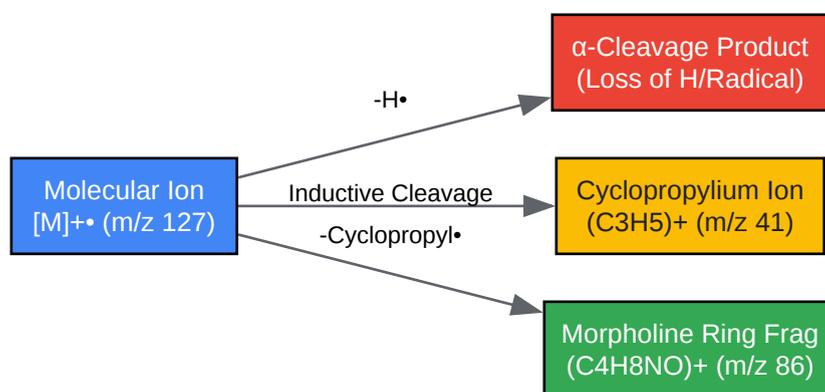
EI-MS (Hard Ionization) Fragmentation Pathway

In Electron Impact (70 eV), the molecule undergoes characteristic fragmentation. The morpholine ring typically directs cleavage alpha to the nitrogen atom (α -cleavage).

- Molecular Ion (): m/z 127 (often weak intensity).
- Base Peak: Loss of the cyclopropyl group or ring opening.
- Diagnostic Fragment (m/z 98): Loss of the ethyl/ethylene fragment from the morpholine ring.
- Cyclopropylium Ion: m/z 41 (), highly diagnostic for the cyclopropyl substituent.

Fragmentation Logic Diagram

The following diagram illustrates the theoretical fragmentation pathway used to validate the structure.



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Caption: Predicted EI-MS fragmentation pathways for **2-Cyclopropylmorpholine** showing key diagnostic ions.

Infrared (IR) Spectroscopy[7][11][12]

IR analysis is essential for confirming functional groups and detecting water contamination (in the case of the hygroscopic HCl salt).

Key Diagnostic Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment / Notes
N-H Stretch	3300 – 3500	Medium, Broad	Secondary amine stretch. Absent/shifted in HCl salt.
C-H Stretch (Cyclopropyl)	3000 – 3100	Weak	Characteristic C-H stretch of the strained cyclopropyl ring (-like character).
C-H Stretch (Aliphatic)	2800 – 2980	Strong	C-H stretching of the morpholine ring.
C-O-C Stretch	1050 – 1150	Strong	Ether linkage within the morpholine ring.
Ring Deformation	~1020	Medium	Cyclopropyl ring breathing mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][6][7][13]

NMR is the definitive method for structural and stereochemical verification. The presence of the chiral center at C2 renders the protons on the morpholine ring diastereotopic, leading to complex splitting patterns (ABX or AB systems) rather than simple triplets.

¹H NMR (Proton) Data (400 MHz, CDCl₃)

The spectrum is divided into two distinct regions: the high-field cyclopropyl region and the mid-field morpholine region.

- Cyclopropyl Region (0.0 – 1.0 ppm):

- The high ring strain and magnetic anisotropy of the cyclopropane ring cause significant shielding.
- 0.1 – 0.6 ppm: Two multiplets corresponding to the diastereotopic methylene protons () of the cyclopropyl ring.
- 0.7 – 0.9 ppm: Multiplet for the methine proton () of the cyclopropyl ring attached to the morpholine.
- Morpholine Region (2.5 – 4.0 ppm):
 - 2.6 – 3.0 ppm: Multiplets for the protons alpha to the Nitrogen (and). The proton at C2 (chiral center) will likely appear as a distinct multiplet due to coupling with the cyclopropyl methine.
 - 3.5 – 3.9 ppm: Multiplets for the protons alpha to the Oxygen (). These are deshielded by the electronegative oxygen.

Table: ¹H NMR Assignment Summary

Position	(ppm)	Multiplicity	Integral	Interpretation
Cyclopropyl-CH ₂	0.2 – 0.6	Multiplet (m)	4H	Highly shielded ring protons.
Cyclopropyl-CH	0.7 – 0.9	Multiplet (m)	1H	Bridgehead proton.
Morpholine C2-H	2.8 – 3.1	ddd (approx)	1H	Chiral center; couples to N-H and cyclopropyl.
Morpholine N-CH ₂	2.6 – 3.0	Multiplet (m)	2H	Diastereotopic protons adjacent to N.
Morpholine O-CH ₂	3.6 – 3.9	Multiplet (m)	4H	Protons adjacent to O (C3/C5 positions).
Amine N-H	1.5 – 2.0	Broad s	1H	Exchangeable; shift varies with concentration/solvent.

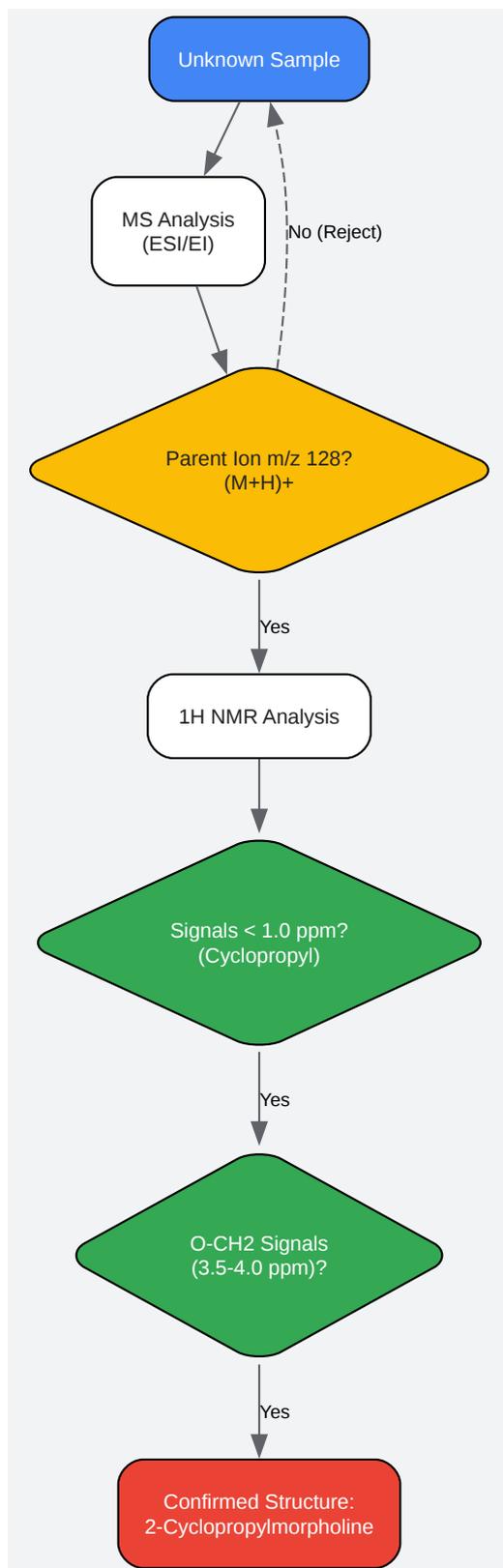
¹³C NMR (Carbon) Data (100 MHz, CDCl₃)

The ¹³C spectrum confirms the carbon skeleton count (7 unique signals for the racemate).

Carbon Type	(ppm)	Assignment
Cyclopropyl CH ₂	2.0 – 5.0	Two distinct signals if resolution is high, or overlapping.
Cyclopropyl CH	10.0 – 15.0	Methine carbon of the cyclopropyl ring.
Morpholine C2	58.0 – 62.0	Chiral carbon; shift influenced by N and cyclopropyl.
Morpholine C6 (N-C)	45.0 – 47.0	Carbon alpha to Nitrogen.
Morpholine C3/C5 (O-C)	66.0 – 68.0	Carbons alpha to Oxygen (most deshielded aliphatic).

Structural Elucidation Workflow

The following Graphviz diagram outlines the logic flow for confirming the structure using the data above.



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Caption: Logic gate workflow for the structural validation of **2-Cyclopropylmorpholine**.

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

Sample Preparation for NMR

- **Solvent Selection:** Use Chloroform-d (CDCl_3) (99.8% D) containing 0.03% TMS as an internal standard. For HCl salts, Methanol-d₄ (CD_3OD) or DMSO-d₆ is required due to solubility.
- **Concentration:** Dissolve 5–10 mg of the free base (or 10–15 mg of the salt) in 0.6 mL of solvent.
- **Filtration:** If the solution is cloudy (common with salts), filter through a small plug of glass wool into the NMR tube to prevent line broadening.

Sample Preparation for GC-MS

- **Dilution:** Prepare a 1 mg/mL solution in Methanol or Acetonitrile.
- **Derivatization (Optional):** If tailing occurs due to the secondary amine, derivatize with trifluoroacetic anhydride (TFAA) to improve peak shape.
- **Column:** Use a standard non-polar column (e.g., DB-5ms or HP-5).
- **Temperature Program:** Start at 60°C (hold 2 min), ramp 15°C/min to 250°C.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for interpreting NMR/IR of heterocyclic amines).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction of cyclopropyl and morpholine rings).
- National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [\[Link\]](#) (General reference for morpholine mass spectra fragmentation patterns).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for synthesis and stereochemistry of 2-substituted morpholines).
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Phone: (601) 213-4426
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